N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidine derivative featuring a sulfanyl acetamide group and dual chloro-substituted aromatic rings. The compound’s structure combines a thienopyrimidine core (a fused thiophene-pyrimidine system) with a 4-chlorophenyl substituent at position 5 and an N-(5-chloro-2-methylphenyl)acetamide moiety linked via a sulfanyl bridge. This design enhances interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic effects .
Properties
Molecular Formula |
C21H15Cl2N3OS2 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15Cl2N3OS2/c1-12-2-5-15(23)8-17(12)26-18(27)10-29-21-19-16(9-28-20(19)24-11-25-21)13-3-6-14(22)7-4-13/h2-9,11H,10H2,1H3,(H,26,27) |
InChI Key |
BKYBCJPKDKFDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the thienopyrimidine ring. Reagents such as phosphorus oxychloride (POCl3) and ammonium acetate are often used.
Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions. This step may involve the use of chlorinated anilines and appropriate catalysts.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the thienopyrimidine intermediate with a thiol-containing compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced aromatic rings, amines
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or infectious diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound shares structural motifs with several synthesized analogs (Table 1):
Key Observations :
- Core Heterocycles: The target compound’s thieno[2,3-d]pyrimidine core distinguishes it from oxadiazole-based analogs (e.g., 8t, 6a-o). Thienopyrimidines often exhibit enhanced planarity and binding affinity compared to oxadiazoles .
- Substituent Effects : The 4-chlorophenyl group at position 5 is a shared feature with compound 12 , but substitution at the acetamide moiety (e.g., 5-chloro-2-methylphenyl vs. 4-nitrophenyl in ) influences solubility and target selectivity.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article synthesizes current research findings, including case studies, data tables, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C21H15Cl2N3OS2, indicating the presence of two chlorine atoms and a thieno[2,3-d]pyrimidine core, which is significant for its biological activity.
Structural Overview
| Property | Description |
|---|---|
| Molecular Formula | C21H15Cl2N3OS2 |
| IUPAC Name | This compound |
| CAS Number | 587008-66-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells and inflammatory pathways. The mechanism involves:
- Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have shown the ability to disrupt mitotic processes by inhibiting KSP, leading to cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Activity : The compound has demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with IC50 values comparable to established anti-inflammatory drugs .
- Cellular Pathway Modulation : It modulates various signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further therapeutic exploration .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Study: Cytotoxicity Assays
These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties through various assays.
COX-2 Inhibition Assay Results
| Compound | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| N-(5-chloro-...) | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
These findings suggest that the compound may serve as a viable alternative to traditional anti-inflammatory medications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
